1,2,4-Oxadiazole-3-carbonitrile oxide
Description
Structure
3D Structure
Properties
CAS No. |
140845-40-5 |
|---|---|
Molecular Formula |
C3HN3O2 |
Molecular Weight |
111.06 g/mol |
IUPAC Name |
1,2,4-oxadiazole-3-carbonitrile oxide |
InChI |
InChI=1S/C3HN3O2/c7-5-1-3-4-2-8-6-3/h2H |
InChI Key |
GXFGWZQVXLLWNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NO1)C#[N+][O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,4 Oxadiazole 3 Carbonitrile Oxide and Its Derivatives
Precursor Chemistry for Nitrile Oxide Generation
Nitrile oxides are transient, high-energy intermediates that serve as key building blocks in the synthesis of various five-membered heterocycles. Their generation from stable precursors is a critical first step in the pathway to 1,2,4-oxadiazoles. Several methods have been developed to produce these reactive species in situ for immediate use in subsequent reactions.
Generation from Alpha-Nitroketones and Subsequent Dehydration
A significant route to nitrile oxides involves the dehydration of primary nitroalkanes, which can be formed from α-nitroketones. This method is particularly relevant in one-pot syntheses where the α-nitroketone is generated in situ. For instance, the nitration of alkynes can lead to the formation of α-nitroketones, which are then dehydrated to yield nitrile oxides. organic-chemistry.orgacs.orgnih.gov This dehydration step is a crucial transformation that converts the nitro group into the nitrile oxide functionality.
The general transformation can be represented as: R-CH₂-NO₂ → R-C≡N⁺-O⁻ + H₂O
This in situ generation is advantageous as it avoids the isolation of the often unstable and hazardous nitrile oxides.
Dehydrodehalogenation of Imidoyl Halides
One of the most classical and widely employed methods for generating nitrile oxides is the dehydrodehalogenation of hydroximoyl halides (a subclass of imidoyl halides). This reaction typically involves the treatment of a hydroximoyl chloride or bromide with a base, such as a tertiary amine (e.g., triethylamine) or an inorganic base. The base abstracts a proton from the hydroxyl group and facilitates the elimination of the halide ion, leading to the formation of the nitrile oxide.
The reaction proceeds as follows: R-C(Cl)=N-OH + Base → R-C≡N⁺-O⁻ + Base·HCl
This method is versatile and has been applied to a wide range of substrates. The choice of base and reaction conditions can be tuned to control the rate of nitrile oxide formation.
Other Pathways for Nitrile Oxide Synthesis
Beyond the aforementioned methods, several other pathways for nitrile oxide generation have been developed, enhancing the synthetic chemist's toolkit. These include:
Oxidation of Aldoximes: Aldoximes can be oxidized using various reagents to generate nitrile oxides. This method provides a direct route from readily available aldehydes.
Dehydration of O-Silylated Hydroxamic Acids: This newer method involves the dehydration of stable, crystalline O-silylated hydroxamic acids, offering a mild and general approach to nitrile oxide synthesis.
These alternative routes provide flexibility in substrate scope and reaction conditions, allowing for the synthesis of a diverse array of nitrile oxides.
1,3-Dipolar Cycloaddition Reactions Utilizing Nitrile Oxides
The generated nitrile oxides are potent 1,3-dipoles that readily participate in cycloaddition reactions with various dipolarophiles. The reaction with nitriles is of particular interest as it directly leads to the formation of the 1,2,4-oxadiazole (B8745197) ring.
Reaction with Nitriles for 1,2,4-Oxadiazole Ring Formation
The [3+2] cycloaddition of a nitrile oxide with a nitrile (R'-C≡N) is a direct and atom-economical method for constructing the 1,2,4-oxadiazole heterocycle. This reaction involves the concerted or stepwise addition of the nitrile oxide across the carbon-nitrogen triple bond of the nitrile.
The general reaction is: R-C≡N⁺-O⁻ + R'-C≡N → 3,5-disubstituted 1,2,4-oxadiazole
While this reaction is conceptually straightforward, the triple bond of nitriles can be unreactive. nih.gov To overcome this, various strategies, including the use of catalysts, have been developed to promote the cycloaddition.
To enhance the efficiency and selectivity of the cycloaddition between nitrile oxides and nitriles, various catalytic systems have been investigated.
Iron(III) Nitrate (B79036): A notable advancement is the use of iron(III) nitrate in a one-pot synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.orgacs.orgnih.gov In this system, iron(III) nitrate serves a dual purpose. Firstly, it acts as a nitrating agent to convert the alkyne into an α-nitroketone. Subsequently, it facilitates the dehydration of the α-nitroketone to the corresponding nitrile oxide and activates the nitrile for the 1,3-dipolar cycloaddition. organic-chemistry.orgacs.orgnih.gov This methodology allows for the selective synthesis of the desired 1,2,4-oxadiazole products while suppressing the formation of potential byproducts like pyrimidines and isoxazoles. organic-chemistry.org
Table 1: Iron(III) Nitrate-Mediated Synthesis of 3-Acyl-1,2,4-oxadiazoles organic-chemistry.org
| Alkyne (R) | Nitrile (R') | Product | Yield (%) |
| Phenylacetylene | Benzonitrile | 3-Benzoyl-5-phenyl-1,2,4-oxadiazole | 64 |
| 4-Methylphenylacetylene | Benzonitrile | 3-Benzoyl-5-(4-methylphenyl)-1,2,4-oxadiazole | 58 |
| 4-Chlorophenylacetylene | 4-Chlorobenzonitrile | 3-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | 61 |
Platinum(IV): The use of platinum(IV) catalysts in the 1,3-dipolar cycloaddition of nitrile oxides with nitriles has also been explored. nih.gov This approach can facilitate the formation of the 1,2,4-oxadiazole ring under mild conditions. However, challenges such as the poor solubility of the platinum compounds and the cost of the catalyst can be limiting factors for this synthetic route. nih.gov Theoretical studies have investigated the reactivity of platinum-bound nitriles towards nitrile oxides, suggesting that cycloaddition is a viable pathway. nih.gov
The development of these catalytic systems represents a significant step forward in the synthesis of 1,2,4-oxadiazoles, offering milder reaction conditions and improved selectivity.
Microwave-Assisted Cycloadditions
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. In the context of 1,2,4-oxadiazole synthesis, microwave irradiation has been effectively employed to drive the cyclodehydration step, which is often the most time-consuming part of the synthesis. organic-chemistry.orgnih.gov This method is particularly advantageous for the rapid generation of libraries of 1,2,4-oxadiazole derivatives.
One-pot reactions under microwave irradiation have been developed for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine (B1172632), and Meldrum's acid, often in solvent-free conditions. organic-chemistry.org While specific examples for 3-cyano derivatives are not extensively detailed, the general applicability of this method suggests its potential for the synthesis of 1,2,4-oxadiazole-3-carbonitriles. The process typically involves the in-situ formation of an amidoxime (B1450833) from a nitrile, followed by its reaction with an acylating agent and subsequent microwave-induced cyclization. The significant reduction in reaction time from hours to minutes makes this an attractive and efficient synthetic strategy. nih.govwjarr.com
Solvent-Free Reaction Environments
Solvent-free, or solid-phase, synthesis offers several advantages in line with the principles of green chemistry, including reduced waste, easier product isolation, and often milder reaction conditions. The synthesis of 1,2,4-oxadiazoles has been successfully adapted to solvent-free conditions, frequently in conjunction with microwave irradiation. organic-chemistry.org
For instance, a one-pot, three-component synthesis of 3,5-disubstituted 1,2,4-oxadiazoles under solvent-free microwave irradiation has been reported. organic-chemistry.org This approach would likely be applicable to the synthesis of 3-cyano-1,2,4-oxadiazoles, where a cyano-substituted amidoxime is reacted with an appropriate acylating agent. The absence of a solvent minimizes the environmental impact and simplifies the work-up procedure, often requiring only simple filtration to isolate the product.
Cycloaddition with Other Dipolarophiles (e.g., Alkenes, Alkynes)
The 1,3-dipolar cycloaddition of nitrile oxides with various dipolarophiles is a fundamental method for the construction of five-membered heterocyclic rings. While this is a primary route to isoxazoles and isoxazolines from alkenes and alkynes, its application to the direct formation of the 1,2,4-oxadiazole ring involves the cycloaddition of a nitrile oxide with a nitrile. mostwiedzy.plnih.gov
Specifically for the synthesis of 1,2,4-oxadiazole-3-carbonitrile (B2601985) derivatives, this would entail the reaction of a nitrile oxide with cyanogen (B1215507) or a related cyano-containing dipolarophile. However, the reactivity of the nitrile group as a dipolarophile can be low. nih.gov To overcome this, metal catalysts, such as platinum(IV), have been employed to facilitate the 1,3-dipolar cycloaddition of nitrile oxides to organonitriles under mild conditions. nih.gov Another strategy involves the use of nitrile oxides generated in situ from α-nitroketones, which then undergo cycloaddition with nitriles to produce 3-acyl-1,2,4-oxadiazoles. organic-chemistry.org Adapting this to a 3-cyano derivative would require a suitable cyanated precursor.
Amidoxime-Mediated Synthetic Pathways to 1,2,4-Oxadiazoles
The most prevalent and versatile method for the synthesis of 1,2,4-oxadiazoles is through the cyclization of an amidoxime intermediate. tandfonline.commdpi.com This pathway allows for a wide range of substituents to be introduced at the 3- and 5-positions of the oxadiazole ring. For the synthesis of 1,2,4-oxadiazole-3-carbonitrile, the starting material would be a cyano-substituted amidoxime.
Condensation Reactions with Carboxylic Acid Derivatives
The condensation of an amidoxime with a carboxylic acid or its derivative, followed by cyclodehydration, is a classic and widely used approach to 1,2,4-oxadiazoles. mdpi.comacs.org The reaction proceeds through an O-acyl amidoxime intermediate, which then cyclizes to form the oxadiazole ring.
Table 1: Examples of Activated Carboxylic Acid Derivatives in 1,2,4-Oxadiazole Synthesis
| Acylating Agent | Typical Conditions | Notes |
|---|---|---|
| Acyl Chlorides | Base (e.g., pyridine), room temperature or heating | Highly reactive, may require careful handling. |
| Esters | Base (e.g., NaOEt), heating | Generally milder than acyl chlorides. |
To avoid the need to handle potentially unstable activated carboxylic acid derivatives, in situ activation methods are often preferred. These methods involve the addition of a coupling agent to a mixture of the amidoxime and a carboxylic acid.
Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. nih.govchim.it They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then readily acylates the amidoxime. This one-pot approach is convenient and generally provides good yields of the 1,2,4-oxadiazole. nih.govnih.gov
1,1'-Carbonyldiimidazole (CDI) is another effective activating agent that facilitates both the formation and cyclodehydration of the O-acyl amidoxime intermediate. chim.it The use of CDI often allows for simple purification of the final product.
The Vilsmeier reagent , generated in situ from reagents like phosphorus oxychloride and dimethylformamide, can also be used to activate carboxylic acids for the synthesis of 1,2,4-oxadiazoles. mostwiedzy.plnih.gov This method has been shown to provide good to excellent yields in a one-pot procedure from amidoximes and carboxylic acids. nih.gov
Table 2: Common In Situ Activating Agents for 1,2,4-Oxadiazole Synthesis
| Activating Agent | Abbreviation | Typical Byproducts |
|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea |
| 1,1'-Carbonyldiimidazole | CDI | Imidazole, CO2 |
Cyclodehydration Mechanisms
The formation of the 1,2,4-oxadiazole ring often proceeds through the cyclodehydration of an O-acylamidoxime intermediate. This key step involves the intramolecular removal of a water molecule to form the stable heterocyclic ring. The efficiency and conditions of this reaction can be influenced by various factors, including the nature of the substituents, the solvent, and the method of energy input.
Thermal Cyclodehydration Processes
Thermal cyclodehydration is a conventional method for synthesizing 1,2,4-oxadiazoles from O-acylamidoximes. This process typically requires heating the precursor, often in a high-boiling point solvent, to facilitate the intramolecular cyclization. While effective, thermal methods can sometimes require harsh conditions and long reaction times, which may not be suitable for sensitive substrates.
In a study comparing different activation methods, it was found that while thermal activation at 110°C drastically decreased the reaction time compared to room temperature, the product yield remained high and comparable across different conditions. mdpi.com This suggests that for certain substrates, thermal energy is an efficient way to overcome the activation barrier for cyclodehydration.
Microwave-Induced Cyclization
Microwave-assisted synthesis has emerged as a powerful technique to accelerate the formation of 1,2,4-oxadiazoles. nih.gov Microwave irradiation provides rapid and uniform heating, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.govacs.org
One approach involves the one-pot reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions, which produces 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org Another protocol utilizes silica (B1680970) gel as a solid support for the cyclization step under microwave irradiation, which allows for better heat distribution and can lead to the completion of the reaction in a matter of minutes. nih.gov
The benefits of microwave heating are particularly evident when compared to conventional methods. For instance, a reaction that required 24 hours of conventional heating at 85°C to afford a 70% yield could be driven to completion with higher conversion in a much shorter time using microwave irradiation. acs.org This efficiency is a significant advantage in the synthesis of compound libraries and for accelerating drug discovery processes. nih.gov
| Method | Conditions | Reaction Time | Yield | Reference |
| Thermal Heating | 110°C | Shorter than RT | 97-99% | mdpi.com |
| Conventional Heating | 85°C | 24 hours | 70% | acs.org |
| Microwave Irradiation | 150°C | 15 minutes | High Yield | acs.org |
| Microwave Irradiation | 75W, 105°C | 5-45 minutes | 50-80% | nih.gov |
One-Pot Synthetic Protocols from Amidoximes
One-pot syntheses of 1,2,4-oxadiazoles directly from amidoximes are highly efficient as they avoid the need to isolate the intermediate O-acylamidoxime. nih.govnih.gov These methods are often preferred due to their operational simplicity and time-saving nature. ias.ac.in
A common one-pot strategy involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a coupling agent and a base. researchgate.net For example, a convenient one-pot protocol for synthesizing a series of α-amino acid-derived 1,2,4-oxadiazoles has been developed, yielding good results in relatively short reaction times. organic-chemistry.org Another efficient one-pot procedure involves the reaction of nitriles with hydroxylamine, followed by the addition of an acylating agent like crotonoyl chloride, to produce 1,2,4-oxadiazoles in high yields without the need for a separate dehydrating agent. ias.ac.in
The choice of solvent and base is crucial in these reactions. A superbase medium, such as NaOH in dimethyl sulfoxide (B87167) (DMSO), has been successfully employed for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature. nih.govresearchgate.net This approach has proven to be highly effective in medicinal chemistry. nih.govnih.gov
| Reactants | Reagents/Conditions | Key Features | Reference |
| Amidoximes and Carboxylic Acid Esters | NaOH/DMSO | Room temperature synthesis | nih.govresearchgate.net |
| Nitriles, Hydroxylamine, and Crotonoyl Chloride | THF, DMSO | High yield, no dehydrating agent needed | ias.ac.in |
| Amidoximes and Carboxylic Acids | Vilsmeier reagent | Good to excellent yields, simple purification | researchgate.net |
| Nitriles, Aldehydes, and Hydroxylamine Hydrochloride | Base-mediated | Aldehyde acts as both substrate and oxidant | rsc.org |
Modern and Emerging Synthetic Strategies for 1,2,4-Oxadiazoles
Recent advancements in synthetic methodology have provided novel and more efficient routes to the 1,2,4-oxadiazole core. These strategies often offer milder reaction conditions, broader substrate scope, and improved atom economy.
Oxidative Cyclization Reactions
Oxidative cyclization has recently emerged as a new approach for the synthesis of 1,2,4-oxadiazoles. mdpi.comnih.govnih.gov In these reactions, the heterocyclic ring is formed through the oxidative coupling of N-H and O-H or C-H bonds. mdpi.comnih.gov Various oxidizing agents can be employed to facilitate this transformation.
For instance, the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a mediator allows for the oxidative cyclization of a range of alkyl, aryl, and heteroaryl amidoximes to form 1,2,4-oxadiazoles. researchgate.net Another method involves the electrochemical synthesis from N-benzyl amidoximes through anodic oxidation, which generates an iminoxy radical that undergoes intramolecular cyclization. rsc.org This electrochemical process is notable for its mild conditions and high functional group compatibility. rsc.org
Other oxidizing systems, such as N-bromosuccinimide (NBS) or iodine in the presence of a base, have also been used for the synthesis of 1,2,4-oxadiazoles from N-benzyl amidoximes. nih.gov
Copper-Catalyzed Cascade Cyclizations
Copper-catalyzed reactions represent a significant advancement in the synthesis of 1,2,4-oxadiazoles, often proceeding through cascade mechanisms that form multiple bonds in a single operation. These methods are attractive due to the low cost and low toxicity of copper catalysts.
One notable example is the one-step copper-catalyzed cascade reaction of amidines and methylarenes, which produces a wide range of 3,5-disubstituted-1,2,4-oxadiazoles in moderate to good yields under mild conditions. mdpi.comnih.gov While the direct copper-catalyzed cascade cyclization to form 1,2,4-oxadiazoles is a key emerging area, related copper-catalyzed methodologies for other oxadiazole isomers, such as the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and arylacetic acids via dual oxidation, highlight the versatility of copper catalysis in constructing oxadiazole rings. nih.gov Similarly, palladium-catalyzed and copper-mediated cascade oxidative cyclizations have been developed for the synthesis of other related heterocycles like oxazoles, suggesting the potential for similar strategies to be applied to 1,2,4-oxadiazole synthesis. rsc.org
Halogen-Mediated Oxidative Approaches (e.g., NBS, I2)
Halogenated reagents, particularly N-Bromosuccinimide (NBS) and molecular iodine (I₂), are effective mediators for the oxidative cyclization reactions that form the 1,2,4-oxadiazole ring. These methods typically involve the formation of an N-O bond through an oxidative pathway.
One notable approach involves the NBS-promoted oxidative cyclization of N-acyl amidines. nih.gov This method is characterized by its operational simplicity, mild reaction conditions, and the ability to produce substituted 1,2,4-oxadiazoles in nearly quantitative yields (91–99%). nih.gov The reaction proceeds in ethyl acetate (B1210297) at room temperature. nih.gov The proposed mechanism involves an initial N-bromination of the N-acyl amidine, followed by a base-induced dehydrobromination that facilitates the N–O bond formation and subsequent cyclization. nih.gov
Another application of halogen-mediated oxidation is the synthesis of 1,2,4-oxadiazoles from N-benzyl amidoximes using either NBS or I₂ in the presence of a base. nih.gov A comparative study of the two systems revealed that the NBS/1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) system provides slightly higher yields, ranging from 54% to 84%, compared to the I₂/Potassium carbonate (K₂CO₃) system, which affords yields between 50% and 80%. nih.gov The reaction is thought to proceed through the N-halogenation of the amidoxime, which then undergoes dehydrohalogenation in the presence of the base to form an imine intermediate that cyclizes to the final product. nih.gov
| Reagent System | Starting Material | Product | Yield (%) | Reference |
| NBS / Base | N-Acyl Amidines | 3,5-Disubstituted 1,2,4-Oxadiazoles | 91-99 | nih.gov |
| NBS / DBU | N-Benzyl Amidoximes | 3,5-Disubstituted 1,2,4-Oxadiazoles | 54-84 | nih.gov |
| I₂ / K₂CO₃ | N-Benzyl Amidoximes | 3,5-Disubstituted 1,2,4-Oxadiazoles | 50-80 | nih.gov |
Applications of Hypervalent Iodine Reagents
Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis, offering mild and selective oxidation capabilities. In the context of 1,2,4-oxadiazole synthesis, reagents such as Phenyliodine diacetate (PIDA) have been successfully employed.
An efficient and mild protocol for the synthesis of 3-amino-1,2,4-oxadiazoles utilizes PIDA as an oxidant to cyclize aromatic N-acylguanidines. mdpi.com This reaction proceeds in Dimethylformamide (DMF) at room temperature, yielding the desired products in moderate to good yields. mdpi.com The mechanism is proposed to involve an oxidative formation of the N–O bond, facilitated by the hypervalent iodine reagent. mdpi.com An N-iodinated intermediate is suggested to be involved in this process. mdpi.com
| Reagent | Starting Material | Product | Solvent | Temperature | Reference |
| PhI(OAc)₂ (PIDA) | Aromatic N-Acylguanidines | 3-Amino-1,2,4-oxadiazoles | DMF | Room Temperature | mdpi.com |
Reactions in Superbase Media (e.g., NaOH/DMSO)
The use of superbase media, such as Sodium hydroxide (B78521) (NaOH) in Dimethyl sulfoxide (DMSO), has enabled the development of efficient one-pot syntheses of 1,2,4-oxadiazoles at room temperature. nih.govmdpi.com This approach is particularly valuable for its simplicity and applicability to a wide range of substrates.
A one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters can be achieved in the NaOH/DMSO medium. nih.gov This method allows for the formation of diverse 1,2,4-oxadiazole analogs with poor to excellent yields (11–90%) over reaction times of 4 to 24 hours. nih.gov The reaction is also applicable to the condensation of amidoximes with dicarboxylic acid anhydrides, providing a route to 1,2,4-oxadiazoles bearing a carboxylic acid functionality. nih.govresearchgate.net Furthermore, the reaction of amidoximes with aromatic and heteroaromatic aldehydes in NaOH/DMSO in an open flask also leads to the formation of 3,5-disubstituted-1,2,4-oxadiazoles. nih.gov
| Reactants | Product | Yield (%) | Time (h) | Reference |
| Amidoximes and Carboxylic Acid Esters | 3,5-Disubstituted 1,2,4-Oxadiazoles | 11-90 | 4-24 | nih.gov |
| Amidoximes and Dicarboxylic Acid Anhydrides | Carboxylic acids bearing a 1,2,4-oxadiazole motif | Moderate to Excellent | Not Specified | researchgate.net |
| Amidoximes and Aldehydes | 3,5-Disubstituted 1,2,4-Oxadiazoles | 27-76 | Not Specified | researchgate.net |
Catalyst-Free Methodologies
The development of catalyst-free synthetic methods is a key goal in green chemistry, as it simplifies reaction procedures and reduces waste. In the synthesis of 1,2,4-oxadiazoles, a base-mediated one-pot method has been developed that does not require an external catalyst.
This approach involves the reaction of nitriles, aldehydes, and hydroxylamine hydrochloride, where the aldehyde serves a dual role as both a substrate and an oxidant. rsc.org The reaction proceeds through three sequential steps: the base-promoted addition of hydroxylamine to the nitrile to form an amidoxime, the reaction of the amidoxime with an aldehyde to yield a 4,5-dihydro-1,2,4-oxadiazole intermediate, and finally, the oxidation of this intermediate by another molecule of the aldehyde to afford the 3,5-disubstituted 1,2,4-oxadiazole. rsc.org This method provides a direct and simple protocol for the synthesis of these heterocyclic compounds. rsc.org
Green Chemistry Approaches (e.g., Aqueous Phase Reactions)
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For 1,2,4-oxadiazole synthesis, this includes the use of environmentally benign solvents like water and energy-efficient techniques such as microwave irradiation.
A green synthesis method for oxadiazole derivatives has been developed using water as the solvent. google.com In this one-step process, N-hydroxybenzamidine or its substituted derivatives react with a carbonylation reagent in the presence of an alkaline reagent under reflux conditions. google.com This method simplifies the traditional two-step esterification and cyclization process, significantly shortens the reaction time, and improves the yield under mild conditions. google.com Another green approach involves a [3+2]-cycloaddition reaction of disubstituted-2H-azirines with nitrosoarenes under visible light irradiation in the presence of an organic dye photoredox catalyst. nih.gov While this method is promising from an environmental standpoint, it currently provides moderate yields of 35–50%. nih.gov Microwave-assisted synthesis has also been reported as a green alternative for the synthesis of 1,2,4-oxadiazole derivatives, often leading to higher yields and shorter reaction times. nih.gov
Implementation of Specific Catalytic Systems (e.g., TBAF, Graphene Oxide, PTSA-ZnCl2)
A variety of specific catalytic systems have been developed to improve the efficiency and applicability of 1,2,4-oxadiazole synthesis. These catalysts offer advantages such as mild reaction conditions, high yields, and compatibility with a broad range of functional groups.
Tetrabutylammonium Fluoride (B91410) (TBAF)
Tetrabutylammonium fluoride (TBAF) has been identified as a mild and efficient catalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from O-acylamidoximes. nih.govresearchgate.net The reaction is typically carried out in Tetrahydrofuran (THF) at room temperature and can proceed with either stoichiometric or catalytic amounts of TBAF. nih.gov In dry THF, TBAF acts as a strong base, facilitating the cyclodehydration of the O-acylamidoxime intermediate to form the 1,2,4-oxadiazole ring. nih.gov
Graphene Oxide (GO)
Graphene oxide (GO) has been utilized as an inexpensive, environmentally benign, and metal-free heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.govsemanticscholar.orgrsc.orgrsc.org GO exhibits dual catalytic activity, acting as both an oxidizing agent and a solid acid catalyst. nih.govsemanticscholar.orgrsc.orgrsc.org This dual functionality is attributed to the presence of oxygenated functional groups on the graphene oxide nanosheets. nih.govsemanticscholar.orgrsc.orgrsc.org The protocol offers a broad substrate scope and good sustainability. nih.govsemanticscholar.orgrsc.org
PTSA-ZnCl2
The combination of p-Toluenesulfonic acid (PTSA) and Zinc chloride (ZnCl₂) serves as an efficient and mild catalytic system for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.orgorganic-chemistry.orgacs.orgresearchgate.net This system demonstrates superior catalytic activity, achieving high yields of up to 94% in DMF at 80°C. organic-chemistry.org A plausible mechanism involves the Lewis acid activation of the amidoxime by the catalyst, leading to the formation of a nitrile oxide, which then undergoes a [3+2] cycloaddition with the nitrile. organic-chemistry.orgbeilstein-journals.org The one-pot nature of this synthesis, coupled with its mild conditions and broad substrate scope, makes it a highly attractive method. organic-chemistry.org
| Catalyst System | Starting Materials | Product | Key Features | Reference |
| TBAF | O-Acylamidoximes | 3,5-Disubstituted 1,2,4-Oxadiazoles | Mild conditions, room temperature, high yields | nih.govresearchgate.net |
| Graphene Oxide (GO) | Nitriles, Hydroxylamine hydrochloride, Aldehydes | 3,5-Disubstituted 1,2,4-Oxadiazoles | Metal-free, heterogeneous, dual catalytic activity | nih.govsemanticscholar.orgrsc.orgrsc.org |
| PTSA-ZnCl₂ | Amidoximes, Organic Nitriles | 3,5-Disubstituted 1,2,4-Oxadiazoles | Mild conditions, high yields, broad substrate scope | organic-chemistry.orgorganic-chemistry.orgacs.orgresearchgate.net |
Reactivity Profiles and Reaction Mechanisms of 1,2,4 Oxadiazoles
Analysis of Electrophilic and Nucleophilic Centers within the 1,2,4-Oxadiazole (B8745197) Ring
The distribution of electrons within the 1,2,4-oxadiazole ring dictates its reactivity towards both electrophiles and nucleophiles. The carbon atoms, C(3) and C(5), exhibit electrophilic character, making them susceptible to nucleophilic attack. chim.it The C(5) position is generally more electrophilic, especially when substituted with electron-withdrawing groups.
Conversely, the nitrogen atoms display nucleophilic or basic characteristics. The pyridine-like N(4) nitrogen is considered a nucleophilic center. The N(2) atom is described as having an ambiphilic character, but it is notably electrophilic enough to be attacked by an internal nucleophile during rearrangement reactions, a tendency enhanced by the polarized and easily cleaved O-N bond. chim.it The ring oxygen atom can act as a good internal leaving group, facilitating these transformations.
| Atom Position | Character | Reactivity Notes |
|---|---|---|
| C(3) | Electrophilic | Weaker electrophilic center compared to C(5). |
| C(5) | Electrophilic | Prone to nucleophilic attack, enhanced by electron-withdrawing substituents. |
| N(2) | Electrophilic (in rearrangements) | Site of intramolecular nucleophilic attack during rearrangements due to the weak O-N bond. chim.it |
| N(4) | Nucleophilic/Weakly Basic | Acts as a typical pyridine-like nitrogen. |
| O(1) | Leaving Group | Facilitates ring cleavage and rearrangement. |
Ring-Opening and Subsequent Ring-Closure Transformations
The inherent instability of the 1,2,4-oxadiazole ring, stemming from its low aromaticity and the weak O-N bond, makes it a prime candidate for ring-opening and subsequent ring-closure reactions. researchgate.netmdpi.com These transformations often lead to the formation of more thermodynamically stable heterocyclic systems.
One notable mechanism is the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) rearrangement. researchgate.netosi.lv For instance, 3-chloro-1,2,4-oxadiazoles can react with nucleophiles like allylamine (B125299) at the electrophilic C(5) position. chim.it This leads to an intermediate that undergoes ring-opening, followed by an intramolecular cycloaddition to form a new heterocyclic system. chim.it Similarly, polyfluoroaryl-1,2,4-oxadiazoles can undergo an ANRORC-like rearrangement with hydrazine (B178648), where nucleophilic attack at C(5) initiates a sequence of ring-opening and closure to yield indazole compounds. chim.it
Photochemical reactions can also induce ring-opening. Irradiation of certain 1,2,4-oxadiazoles can cause cleavage of the O-N bond, leading to the formation of reactive intermediates like nitrenes, which can then cyclize to form different products such as oxazolines. chim.it
Advanced Rearrangement Reactions
The Boulton-Katritzky Rearrangement (BKR) is a well-documented and significant thermal rearrangement of 1,2,4-oxadiazoles and other five-membered heterocycles containing an N-O bond. chim.itosi.lv This reaction involves the transformation of one heterocyclic system into another through an intramolecular process. chim.it
The core of the Boulton-Katritzky rearrangement is an internal nucleophilic substitution. chim.it The mechanism involves the attack of a nucleophilic atom located within a three-atom side chain at the C(3) position of the oxadiazole ring onto the electrophilic N(2) atom. chim.it The high electrophilicity of N(2) is a direct consequence of the polarized and weak O-N bond. chim.it As the nucleophilic side-chain atom attacks N(2), the oxygen atom acts as a leaving group, leading to the cleavage of the unstable O-N bond and the formation of a new, more stable heterocyclic ring. chim.it Computational studies, including density functional theory (DFT), have been employed to elucidate the reaction mechanism, confirming a one-step process in some cases. acs.orgacs.org
The Boulton-Katritzky rearrangement is a versatile synthetic tool for the generation of a wide array of heterocyclic compounds. The final product is determined by the nature of the side chain at the C(3) position of the initial 1,2,4-oxadiazole.
Triazoles: 1,2,3-triazoles can be synthesized when the side chain contains a CNN sequence, such as in the Z-phenylhydrazone of 3-benzoyl-5-phenyl-1,2,4-oxadiazole. chim.it Similarly, 1,2,4-triazoles can be obtained from side chains with NNC or NCN sequences. chim.it
Imidazoles: The rearrangement can also be used to prepare imidazoles from 1,2,4-oxadiazoles that have side chains with NCC or CNC sequences. chim.it
Isoxazolines: In a notable extension of the BKR, a base-induced rearrangement involving a saturated CCO side chain at C(3) of the oxadiazole has been shown to produce nonaromatic 3-amino-isoxazoline derivatives. researchgate.net
| Side-Chain Sequence | Resulting Heterocycle |
|---|---|
| CNN | 1,2,3-Triazole chim.it |
| NNC | 1,2,4-Triazole chim.it |
| NCN | 1,2,4-Triazole chim.it |
| NCC | Imidazole chim.it |
| CNC | Imidazole chim.it |
| CCO (saturated) | Isoxazoline researchgate.net |
As highlighted above, the structural features of the side chain attached to the C(3) position of the 1,2,4-oxadiazole ring are paramount in directing the outcome of the Boulton-Katritzky rearrangement. The specific sequence of atoms in the side chain dictates which atom will act as the internal nucleophile and, consequently, the structure of the resulting heterocyclic product.
For the classic BKR, a three-atom side chain is typically involved. chim.it The terminal atom of this chain (Z) must be nucleophilic to attack the N(2) position. The nature of the atoms X, Y, and Z in the C(3)-X-Y-Z side chain determines the rearranged product. For example, in the formation of 1,2,4-triazoles from an NNC side chain, the terminal carbon atom acts as the nucleophile. chim.it The presence of substituents on the side chain can also influence the reaction conditions and yields. Furthermore, rearrangements involving side chains of different lengths have been observed, such as a one-atom side-chain rearrangement of 3-acylamino-1,2,4-oxadiazoles, which competes with the classic three-atom BKR to produce 2-acylamino-1,3,4-oxadiazoles. acs.orgnih.gov This underscores the critical role of the side-chain structure in the complex reactivity of the 1,2,4-oxadiazole system.
ANRORC-like Rearrangements (Addition of Nucleophile, Ring Opening, Ring Closure)
The ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism is a significant pathway for the transformation of 1,2,4-oxadiazole derivatives into other heterocyclic structures. researchgate.netosi.lvrsc.org This reaction cascade is initiated by the addition of a nucleophile to an electrophilic carbon atom of the oxadiazole ring, typically C5, leading to the opening of the heterocyclic ring and subsequent closure to form a new ring system. chim.itrsc.org
Detailed mechanistic studies, including computational analyses, have been performed on the ANRORC-like rearrangement of polyfluoroaryl-1,2,4-oxadiazoles with bidentate nucleophiles like methylhydrazine. rsc.orgrsc.org The potential energy surface analysis indicates that the reaction's most favorable path begins with the nucleophilic attack of the amine on the aryl moiety, followed by a cyclization step that forms a spiro intermediate, which is the rate-determining step. rsc.orgrsc.org
For instance, 3-chloro-1,2,4-oxadiazoles can undergo an ANRORC-type rearrangement. The reaction of a 3-chloro derivative with allylamine at the C5 position results in an open-chain intermediate that eliminates hydrogen chloride to form a nitrile oxide. This intermediate then undergoes a [3+2] cycloaddition to yield a tetrahydro-isoxazolo-[3,4-d]-pyrimidine system. chim.it
Another example involves the reaction of various 1,2,4-oxadiazoles with an excess of hydrazine. This process yields 3-amino-1,2,4-triazoles through a reductive ANRORC pathway. The mechanism consists of the initial addition of hydrazine to the oxadiazole, followed by ring-opening, ring-closure, and a final reduction step of a 3-hydroxylamino-1,2,4-triazole intermediate. nih.gov This demonstrates the utility of the ANRORC reaction even for 1,2,4-oxadiazoles that lack a C5-linked electron-withdrawing group. nih.gov
Solvent and Substituent Effects on Rearrangement Pathways
The course of 1,2,4-oxadiazole rearrangements is significantly influenced by both the solvent and the nature of the substituents on the ring. chim.itnih.gov These factors can dictate the competition between different reaction pathways and affect reaction rates and product selectivity.
Mechanistic studies on thermal rearrangements like the Boulton-Katritzky rearrangement have explicitly evaluated the role of the reaction solvent and substituent effects. chim.it For instance, the use of ionic liquids has been shown to favor this type of rearrangement. chim.it In photochemical reactions, the solvent can play a crucial role. Irradiation of 3-alkenoxy-5-phenyl-1,2,4-oxadiazoles yields different oxazoline (B21484) products depending on whether the solvent is THF or DCM. chim.it
Substituent effects are also paramount. In PET reactions, the electronic nature of the substituent on the C5-position of 4,5-dihydro-1,2,4-oxadiazoles has a more significant impact on the photoreaction rate than substituents at the C3-position. researchgate.net Similarly, for the antiproliferative activity of certain 1,2,4-oxadiazole derivatives, the presence of electron-donating groups (EDG) was found to enhance activity, while electron-withdrawing groups (EWG) decreased it, highlighting the electronic influence of substituents. nih.gov The competition between RCRE and ICI photochemical pathways in 3-amino-5-perfluoroalkyl-1,2,4-oxadiazoles is dependent on the number of hydrogen atoms in the amino group. acs.orgnih.gov
Nucleophilic Addition Reactions (e.g., with Organometallic Reagents)
The C3 and C5 positions of the 1,2,4-oxadiazole ring are electrophilic and thus susceptible to nucleophilic attack. chim.itchemicalbook.com While the ring is generally inert to electrophilic substitution, it readily undergoes reactions with nucleophiles. chemicalbook.com Organometallic reagents, being strong nucleophiles, can add to these positions, although these reactions are less common than additions to α,β-unsaturated carbonyl systems. libretexts.orglibretexts.orgsaskoer.ca
The reaction of organometallic reagents with 1,2,4-oxadiazoles can lead to ring-opening or the formation of addition products. The specific outcome depends on the nature of the organometallic reagent, the substituents on the oxadiazole ring, and the reaction conditions. The high nucleophilicity of reagents like organolithium compounds could favor addition, but the stability of the heterocyclic ring and potential side reactions must be considered. saskoer.ca The addition is analogous to the 1,2- versus 1,4-addition to conjugated systems, where the nucleophile attacks one of the electrophilic ring carbons. libretexts.orglibretexts.org However, unlike additions to enones which often result in stable keto-enol tautomers, addition to the 1,2,4-oxadiazole ring often leads to ring cleavage due to the inherent instability of the O-N bond.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
While specific data for 1,2,4-Oxadiazole-3-carbonitrile (B2601985) oxide is scarce, quantum chemical calculations are a cornerstone for understanding the 1,2,4-oxadiazole (B8745197) ring system. Theoretical studies on related structures, such as various substituted 1,2,4-oxadiazoles, have been performed to investigate their electronic properties. For instance, studies on 3-amino-5-aryl and 3-amino-5-alkyl-1,2,4-oxadiazoles have explored their molecular geometry, where the planarity between the oxadiazole ring and its substituents is a key feature. researchgate.net In some disubstituted 1,2,4-oxadiazoles, the dihedral angles between the heterocyclic ring and aromatic substituents are found to be minimal, indicating a high degree of coplanarity which influences the molecule's electronic and packing properties. researchgate.net
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving 1,2,4-oxadiazoles, such as their synthesis via 1,3-dipolar cycloaddition or their characteristic rearrangement reactions. researchgate.netchim.it
For any given reaction, computational models can identify and characterize the transition state structures. This involves calculating the energy and geometry of the highest point on the reaction coordinate, which is crucial for understanding the reaction's feasibility and kinetics. For the 1,2,4-oxadiazole class, this includes modeling the transition states in their formation from nitriles and nitrile oxides or in rearrangement processes like the Boulton-Katritzky rearrangement. chim.it
By mapping the potential energy surface, computational studies can detail the entire energy landscape of a reaction. This includes the relative Gibbs free energies of reactants, intermediates, transition states, and products. Such analyses allow for the determination of reaction spontaneity and equilibrium constants, providing a comprehensive thermodynamic and kinetic profile of the chemical process.
Bond dissociation enthalpy (BDE) is a critical parameter for predicting the thermal stability and reactivity of a molecule. The 1,2,4-oxadiazole ring is known for its relatively low aromaticity and the lability of the N-O bond. chim.it Computational methods can accurately calculate the energy required to homolytically cleave specific bonds within the molecule, offering insights into its potential fragmentation pathways under thermal or photochemical conditions.
Molecular Dynamics Simulations for Reaction Pathway Analysis
Molecular dynamics (MD) simulations can provide a dynamic picture of molecular behavior and reaction pathways over time. While specific MD studies on 1,2,4-Oxadiazole-3-carbonitrile oxide are not available, this technique is invaluable for exploring conformational flexibility, solvent effects, and the dynamic evolution of reacting systems, complementing the static picture provided by quantum chemical calculations of the potential energy surface.
Predictive Modeling for Novel Reactivity and Synthetic Strategies
Computational chemistry serves as a predictive tool for designing novel molecules and synthetic routes. By modeling the properties and reactivity of hypothetical 1,2,4-oxadiazole derivatives, researchers can screen for candidates with desired characteristics, such as specific biological activities or material properties, before undertaking laboratory synthesis. This predictive power helps to guide experimental efforts, saving time and resources. For example, understanding the reactivity of the nitrile oxide group in conjunction with the 1,2,4-oxadiazole core could lead to predictions of novel cycloaddition reactions or the design of new heterocyclic scaffolds.
Advanced Characterization Techniques in 1,2,4 Oxadiazole Research
Spectroscopic Methods for Comprehensive Structural Elucidation
Spectroscopic techniques are fundamental in the structural elucidation of organic molecules, including 1,2,4-oxadiazole (B8745197) derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
For substituted 1,2,4-oxadiazoles, ¹³C-NMR spectroscopy is particularly informative for confirming the formation of the heterocyclic ring. The carbon atoms within the 1,2,4-oxadiazole ring typically exhibit characteristic chemical shifts in the range of δ 167–176 ppm. researchgate.net Specifically, the C-3 and C-5 carbons of the 1,2,4-oxadiazole ring are expected to resonate in distinct regions, aiding in their assignment. researchgate.net While specific ¹H-NMR data for 1,2,4-Oxadiazole-3-carbonitrile (B2601985) oxide is unavailable, related structures show distinct signals for any protons attached to or near the heterocyclic ring. ijpcbs.com
Hypothetical NMR Data for a Substituted 1,2,4-Oxadiazole Derivative
| Nucleus | Chemical Shift (ppm) |
|---|---|
| ¹³C (C-3) | ~168 |
| ¹³C (C-5) | ~175 |
| ¹H (Aromatic) | 7.0 - 8.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the case of 1,2,4-oxadiazole derivatives, characteristic absorption bands would be expected for the C=N and C-O-C stretching vibrations within the ring. ijpcbs.com For 1,2,4-Oxadiazole-3-carbonitrile oxide, a strong and sharp absorption band characteristic of the nitrile oxide group (-C≡N⁺-O⁻) would also be anticipated, typically appearing in the region of 2200-2300 cm⁻¹.
Expected IR Absorption Bands for 1,2,4-Oxadiazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=N (in ring) | ~1625 |
| C-O (in ring) | ~1170 |
| Aromatic C-H | ~3060 |
Mass Spectrometry (MS) Techniques
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For 1,2,4-oxadiazoles, electron impact mass spectrometry often leads to characteristic fragmentation pathways, including the cleavage of the heterocyclic ring. researchgate.netnih.gov The molecular ion peak (M⁺) would confirm the molecular weight of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption maxima (λ_max) for 1,3,4-oxadiazole (B1194373) derivatives, a related class of compounds, have been reported to appear between 224 and 231 nm. researchgate.net Similar absorption characteristics would be expected for 1,2,4-oxadiazole derivatives, influenced by the nature of any substituents on the ring. nih.govias.ac.in
X-ray Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. This technique would be invaluable for confirming the planar structure of the 1,2,4-oxadiazole ring and determining precise bond lengths and angles in this compound. While no specific crystallographic data for this compound is available, studies on other 3,5-diaryl-1,2,4-oxadiazole derivatives have been successfully conducted, confirming their molecular structures. st-andrews.ac.uk
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Thermogravimetry (DTG))
Thermal analysis techniques such as TGA and DTG are used to evaluate the thermal stability and decomposition behavior of compounds. For many heterocyclic compounds, including 1,3,4-oxadiazole derivatives, TGA can reveal the temperature at which the compound begins to decompose and the number of decomposition steps. nanobioletters.comorientjchem.org 1,2,4-oxadiazoles are generally known for their thermal stability. arkat-usa.org A TGA/DTG analysis of this compound would provide insights into its stability under thermal stress.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
In the synthesis and development of 1,2,4-oxadiazole derivatives, chromatographic techniques are indispensable for ensuring the purity of final compounds and for monitoring the progress of chemical reactions in real-time. The two most prominent methods employed in this context are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which provide chemists with rapid, reliable, and detailed analytical information.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography serves as a rapid and cost-effective qualitative tool primarily for monitoring the progress of a synthesis. acs.orgmdpi.comnih.gov By spotting a small amount of the reaction mixture onto a TLC plate, researchers can observe the consumption of starting materials and the formation of products. The completion of a reaction is typically confirmed when the spot corresponding to the starting material has disappeared. acs.orgnih.gov This technique is crucial for determining the optimal reaction time and preventing the formation of unwanted byproducts from over-running the reaction.
Standard TLC analyses for 1,2,4-oxadiazole derivatives are commonly performed on aluminum sheets pre-coated with silica (B1680970) gel 60 F254. acs.org The "F254" designation indicates that the silica gel contains a fluorescent indicator that allows for the visualization of spots under ultraviolet (UV) light at a wavelength of 254 nm. mdpi.com After eluting the plate with an appropriate solvent system, the separated components appear as dark spots on a green fluorescent background. This non-destructive visualization method is a staple in the characterization workflow. mdpi.com
The choice of the mobile phase, or eluent, is critical for achieving good separation. The selection depends on the polarity of the compounds being analyzed. A common system used for the purification of (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles is a mixture of hexanes and ethyl acetate (B1210297). nih.gov
Table 1: Applications of Thin-Layer Chromatography in 1,2,4-Oxadiazole Synthesis This table summarizes representative applications of TLC in monitoring the synthesis of various 1,2,4-oxadiazole derivatives as documented in research literature.
| Reaction/Compound Type | Purpose | Stationary Phase | Reference |
|---|---|---|---|
| Synthesis of (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | Monitoring reaction completion | Silica gel | nih.gov |
| Synthesis of 1,2,4-oxadiazole derivatives from benzamidoxime | Monitoring reaction progress | Alugram® silica gel G/UV254 | nih.gov |
| Synthesis of 1,2,4-oxadiazole derivatives containing haloalkyls | Monitoring reaction progress | Not specified (UV detector at 254 nm) | mdpi.com |
| Synthesis of 1,2,4-oxadizoles from diffractaic acid | Controlling the course of the reaction | Not specified | mdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For quantitative analysis and definitive characterization, Liquid Chromatography-Mass Spectrometry is the method of choice. This powerful technique combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.
HPLC is routinely used to determine the purity of the final 1,2,4-oxadiazole compounds. For derivatives intended for biological screening, a purity of greater than 95% is often a mandatory requirement. nih.gov HPLC can precisely quantify the target compound relative to any impurities. Furthermore, preparative HPLC is employed to purify reaction mixtures, isolating the desired compound from byproducts and unreacted starting materials. nih.gov
The mass spectrometer coupled to the HPLC provides crucial structural information. Electrospray Ionization (ESI) is a common soft ionization technique used for 1,2,4-oxadiazoles, as it allows the analysis of molecules with minimal fragmentation, typically showing the protonated molecular ion [M+H]⁺. nih.govnih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition and molecular formula of a newly synthesized compound with a high degree of confidence. mdpi.comnih.govnih.gov
In more advanced applications, tandem mass spectrometry (ESI-MS/MS) is utilized to study the fragmentation patterns of 1,2,4-oxadiazole isomers. By analyzing the fragments produced, researchers can readily distinguish between different isomeric structures, which is critical as isomers can have vastly different biological activities. researchgate.netnih.gov
Table 2: High-Resolution Mass Spectrometry Data for Selected 1,2,4-Oxadiazole Derivatives This table presents HRMS data for several 1,2,4-oxadiazole compounds, demonstrating the technique's accuracy in confirming molecular formulas.
| Compound Name | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Reference |
|---|---|---|---|---|
| (E)-3-phenyl-5-[2-phenylvinyl]-1,2,4-oxadiazole | [M+H]⁺ | 249.1022 | 249.1028 | nih.gov |
| 5-(3-Cyanophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | [M+H]⁺ | 266.0724 | 266.0719 | nih.gov |
| 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic Acid | [M+H]⁺ | 296.9869 | 296.9873 | nih.gov |
| (E)-3-(3,4,5-trimethoxyphenyl)-5-[2-(3,4-methylenedioxy-phenyl)vinyl]-1,2,4-oxadiazole | [M+H]⁺ | 383.1238 | 383.1243 | nih.gov |
In-depth Article on the Chemical Compound “this compound” Cannot Be Generated
Following a comprehensive and targeted search of scientific databases and literature, it has been determined that there is no specific, publicly available information on the chemical compound “this compound.” The name suggests the presence of a carbonitrile oxide functional group attached to a 1,2,4-oxadiazole ring at the 3-position. Carbonitrile oxides are well-known in organic chemistry as highly reactive intermediates, specifically as 1,3-dipoles.
These types of compounds are typically generated in situ (within the reaction mixture) for immediate use in subsequent chemical transformations, most notably in 1,3-dipolar cycloaddition reactions. They are generally not stable, isolable compounds that can be characterized and utilized as versatile building blocks in the manner described by the requested article outline.
The provided outline, which includes topics such as:
Applications in Multistep Synthetic Sequences
Scaffold Design for Complex Molecular Architectures
Incorporation into Peptide Mimetics and Pseudopeptide Structures
Utility in DNA-Encoded Library (DEL) Synthesis and Combinatorial Chemistry
Integration into Advanced Materials Science (Polymeric Systems and Liquid Crystalline Materials)
presupposes a degree of stability and a body of research that does not appear to exist for "this compound." The search results consistently yield information on the broader class of stable 1,2,4-oxadiazole compounds, but provide no data, research findings, or discussions pertaining specifically to the requested reactive carbonitrile oxide derivative.
Given the strict instructions to focus solely on “this compound” and to exclude any information that falls outside the explicit scope of the specified sections, it is not possible to generate a scientifically accurate and informative article as requested. The absence of literature on this specific reactive intermediate prevents a detailed discussion of its role as a versatile building block in the advanced applications listed.
Therefore, the generation of an article that adheres to the user's precise and exclusive focus on "this compound" cannot be fulfilled at this time.
Table of Compounds Mentioned
As no specific compounds could be discussed in the context of "this compound," a table of mentioned compounds cannot be generated.
1,2,4 Oxadiazoles As Versatile Building Blocks in Contemporary Organic Synthesis
Integration into Advanced Materials Science
Design of Energetic Materials
The 1,2,4-oxadiazole (B8745197) ring has emerged as a significant structural motif in the design of novel energetic materials. Its inherent properties, including a high heat of formation, good thermal stability, and high nitrogen content, make it an attractive building block for the development of high-performance explosives and propellants. mathnet.runih.gov The incorporation of the 1,2,4-oxadiazole scaffold into molecular structures can lead to energetic materials with a favorable balance of explosive power and sensitivity. nih.gov
Researchers have explored various strategies to enhance the energetic properties of 1,2,4-oxadiazole-based compounds. A primary approach involves the introduction of explosophoric groups, such as nitro (-NO2), nitramino (-NHNO2), and nitrate (B79036) ester (-ONO2), onto the 1,2,4-oxadiazole backbone. frontiersin.orgnih.gov These functional groups contribute to a higher oxygen balance and increased energy content of the resulting molecules. The synthesis of these energetic derivatives often begins with a functionalized 1,2,4-oxadiazole precursor, which then undergoes nitration or other modification steps. frontiersin.orgnih.gov
The design of energetic materials also focuses on achieving low sensitivity to external stimuli like impact and friction to ensure safe handling and application. frontiersin.orgnih.gov The introduction of amino groups or the formation of energetic ionic salts are strategies employed to reduce sensitivity while maintaining high energy density. researchgate.netrsc.org Computational studies, including Hirshfeld surface analysis and electrostatic potential calculations, are often used to understand the relationship between molecular structure and sensitivity, aiding in the rational design of safer energetic materials. frontiersin.orgnih.gov
The physical properties of 1,2,4-oxadiazole-based energetic materials, such as density and melting point, are critical for their application. High density is a desirable characteristic as it is directly related to detonation velocity and pressure. acs.org Some 1,2,4-oxadiazole derivatives have been investigated as potential melt-cast explosives, which requires them to have a suitable melting point and a large liquid range. nih.govsemanticscholar.org
The following tables summarize the key properties of several energetic compounds based on the 1,2,4-oxadiazole scaffold, showcasing the impact of different structural modifications on their performance.
Table 1: Physicochemical Properties of Selected 1,2,4-Oxadiazole-Based Energetic Compounds
| Compound Name | Molecular Formula | Density (g/cm³) | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| bis(1,2,4-oxadiazole)bis(methylene) dinitrate | C6H4N4O8 | 1.832 | 200.3 | 8180 | - |
| 3-nitramino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | C5H4N6O5 | 1.65 | - | 7810 | - |
| Hydrazinium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate | C4H6N10O7 | 1.821 | - | 8822 | 35.1 |
| 3,3′-bis[5-nitroxymethyl-1,2,4-oxadiazol-3-yl]-4,4′-azofuroxan | C8H2N10O12 | - | - | - | - |
| 3-(3-nitro-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5(4H)-one | C5H2N6O4 | - | 275.9 | 8315 | 29.22 |
Table 2: Sensitivity Data of Selected 1,2,4-Oxadiazole-Based Energetic Compounds
| Compound Name | Impact Sensitivity (J) | Friction Sensitivity (N) |
| bis(1,2,4-oxadiazole)bis(methylene) dinitrate | 8.7 | 282 |
| 3-nitramino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan | 37.8 | >360 |
| Hydrazinium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate | 40 | >360 |
| 3,3′-bis[5-nitroxymethyl-1,2,4-oxadiazol-3-yl]-4,4′-azofuroxan | >35 | >360 |
| 3-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-amine (LLM-201) | - | - |
Q & A
Q. What synthetic methodologies are recommended for preparing 1,2,4-oxadiazole-3-carbonitrile oxide with high purity?
- Methodological Answer: The synthesis of 1,2,4-oxadiazole derivatives often involves cyclization reactions between nitrile oxides and nitriles or amides. For example, a two-step approach may include:
Intermediate Formation: Reacting a carbonyl compound with hydroxylamine to generate an amidoxime.
Cyclization: Using dehydrating agents (e.g., POCl₃ or DMF/POCl₃ systems) to facilitate ring closure .
Optimization parameters include solvent polarity (e.g., DMF for high dielectric constant), temperature (typically 80–100°C), and stoichiometric ratios. Purity can be enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
Table 1: Example Reaction Conditions for Oxadiazole Synthesis
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF, THF, Acetonitrile | Polar solvents enhance cyclization |
| Temperature | 80–100°C | Higher temps reduce side products |
| Dehydrating Agent | POCl₃, SOCl₂ | POCl₃ improves regioselectivity |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Identify proton environments (e.g., absence of NH₂ in oxadiazole ring) and carbon signals (C=O at ~160–170 ppm; CN at ~110–120 ppm).
- IR Spectroscopy: Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and oxadiazole ring (C=N stretch ~1600 cm⁻¹).
- Mass Spectrometry (HRMS): Validate molecular ion peaks and fragmentation patterns.
Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound under oxidative conditions?
- Methodological Answer: Discrepancies in oxidative stability may arise from solvent effects or competing side reactions. For example:
- Oxidizing Agents: Testing against agents like HNO₃ (generates NO/NO₂) or H₂O₂ (produces H₂O) under controlled conditions (pH, temperature) can clarify degradation pathways .
- Analytical Monitoring: Use HPLC-MS to track degradation products (e.g., carboxylic acids from nitrile hydrolysis) and kinetic studies to determine rate constants.
Table 2: Stability Assessment Under Oxidative Conditions
| Oxidizing Agent | Conditions (pH, Temp) | Observed Products | Degradation Pathway |
|---|---|---|---|
| HNO₃ (1M) | 25°C, acidic | NO₂, CO₂ | Ring cleavage |
| H₂O₂ (30%) | 60°C, neutral | Carboxylic acid derivatives | Nitrile hydrolysis |
Q. What computational strategies predict the regioselectivity of nucleophilic attacks on this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient sites. For instance:
- Nucleophilic Attack Sites: The carbonitrile group (C≡N) and oxadiazole N-O bond are electrophilic hotspots.
- Transition State Analysis: Compare activation energies for pathways (e.g., ring-opening vs. substitution) using Gaussian or ORCA software. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling (¹⁵N) is recommended.
Q. How should researchers design experiments to minimize byproducts in this compound derivatives?
- Methodological Answer: Byproduct formation (e.g., triazole isomers or hydrolysis products) can be mitigated through:
- Design of Experiments (DoE): Systematic variation of solvent (aprotic vs. protic), catalyst (e.g., ZnCl₂ for Lewis acid mediation), and stoichiometry.
- In Situ Monitoring: Use FTIR or Raman spectroscopy to detect intermediates (e.g., nitrile oxide tautomers) and adjust conditions dynamically .
- Byproduct Trapping: Add scavengers (e.g., molecular sieves for water removal) to suppress hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
